n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 165668-32-6
VCID: VC16858653
InChI: InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H
SMILES:
Molecular Formula: C15H10ClN3O2S
Molecular Weight: 331.8 g/mol

n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide

CAS No.: 165668-32-6

Cat. No.: VC16858653

Molecular Formula: C15H10ClN3O2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide - 165668-32-6

Specification

CAS No. 165668-32-6
Molecular Formula C15H10ClN3O2S
Molecular Weight 331.8 g/mol
IUPAC Name N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide
Standard InChI InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H
Standard InChI Key XIRQTZRAGLZGMD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide features a benzenesulfonamide group substituted at the para position with a cyano (–CN) group. This sulfonamide is linked via a sulfonyl bridge to the 7-position of a 3-chloro-1H-indole heterocycle (Figure 1). The indole moiety contains a chlorine atom at the 3-position, enhancing electronic effects and steric interactions .

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC15H10ClN3O2S\text{C}_{15}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular weight331.78 g/mol
Exact mass331.018 Da
CAS number165668-32-6
SolubilityNot fully characterized

The compound’s exact melting point, boiling point, and density remain unreported in accessible literature, though its solid-state stability is inferred from structural analogs .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum would reveal aromatic protons from the indole (δ 7.0–8.5 ppm) and benzenesulfonamide (δ 7.5–8.0 ppm) rings, while the cyano group’s presence is confirmed via infrared (IR) spectroscopy (~2200 cm1^{-1}) .

Synthesis and Optimization

Synthetic Route

The compound was first synthesized by Owa et al. (2000) through a multi-step protocol :

  • Indole functionalization: 3-Chloro-1H-indol-7-amine undergoes sulfonylation with 4-cyanobenzenesulfonyl chloride.

  • Coupling reaction: The sulfonamide bond forms under basic conditions (e.g., pyridine or triethylamine).

  • Purification: Chromatographic techniques yield the final product.

Side reactions, such as incomplete sulfonylation or indole ring halogenation, necessitate careful optimization of reaction time and temperature .

Structural Analogues and Modifications

Modifying the indole’s chloro substituent or the benzenesulfonamide’s cyano group alters bioactivity. For example:

  • Replacing –CN with –NH2_2 reduces steric hindrance but decreases metabolic stability.

  • Substituting chlorine with fluorine enhances electronegativity without significant steric effects .

Biological Activity and Mechanistic Insights

Inferred Targets and Mechanisms

While direct studies on N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide are scarce, its structural motifs suggest potential interactions with:

  • Kinase enzymes: Sulfonamides often inhibit ATP-binding pockets (e.g., glycogen synthase kinase-3β).

  • Antimicrobial targets: Related indole-sulfonamide hybrids exhibit activity against Staphylococcus aureus and MRSA by disrupting cell wall synthesis .

Table 2: Comparative bioactivity of related compounds

CompoundTarget organism (MIC, μg/mL)Mechanism
Indolylquinazolinone 3kS. aureus (1.0)Biofilm inhibition
Analogues with –SO2_2NH2_2M. tuberculosis (12.5)Cell membrane disruption

Comparative Analysis with Structural Analogues

Key Differentiators

N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide distinguishes itself from similar compounds through:

  • Chlorine substitution: Improves lipophilicity and target binding vs. non-halogenated analogs.

  • Cyanophenyl group: Stabilizes sulfonamide conformation via resonance effects.

Table 3: Structural comparison

CompoundMolecular formulaUnique feature
N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamideC15H10ClN3O2S\text{C}_{15}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}\text{S}–CN and –Cl substituents
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneC16H12N4O\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}Quinazolinone core
4-AminobenzenesulfonamideC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}Basic sulfonamide scaffold

Future Perspectives

Research Priorities

  • Pharmacological profiling: Screen against kinase panels and antimicrobial assays.

  • ADMET studies: Evaluate solubility, metabolic stability, and toxicity in vitro.

  • Structural optimization: Explore substitutions to improve bioavailability.

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